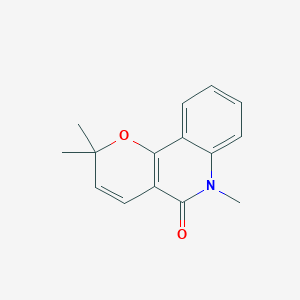

N-Methylflindersine

Vue d'ensemble

Description

N-Méthylflindersine: est un composé alcaloïde naturel de formule moléculaire C15H15NO2 . Il s'agit d'un dérivé de la flindersine, que l'on trouve dans diverses espèces végétales, en particulier celles appartenant à la famille des Rutaceae. Ce composé a suscité un intérêt en raison de sa structure chimique unique et de ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la N-Méthylflindersine implique généralement la méthylation de la flindersine. Une méthode courante consiste à faire réagir la flindersine avec de l'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique comme l'acétone ou le diméthylformamide à des températures élevées pour faciliter le processus de méthylation.

Méthodes de production industrielle: La production industrielle de la N-Méthylflindersine peut impliquer l'extraction de la flindersine à partir de sources naturelles suivie d'une modification chimique. Le processus d'extraction comprend l'extraction par solvant, la purification par chromatographie et la méthylation subséquente en utilisant la voie de synthèse susmentionnée. L'extensibilité de ce processus dépend de la disponibilité des sources naturelles et de l'efficacité des étapes d'extraction et de purification.

Analyse Des Réactions Chimiques

Reaction Mechanism Highlights:

-

Nucleophilic Attack : The α,β-unsaturated aldehyde undergoes nucleophilic attack by the hydroxyl group of 4-hydroxy-2-quinolone, forming a transient oxonium intermediate.

-

Cyclization : Intramolecular cyclization occurs, facilitated by the Lewis acid catalyst, to form the pyran ring.

-

Methylation : Post-cyclization N-methylation completes the synthesis .

Representative Reaction Table

Reactivity with Electrophiles and Nucleophiles

The quinolinone core and pyran ring govern its reactivity:

-

Electrophilic Aromatic Substitution : The electron-rich quinolinone ring undergoes halogenation or nitration at the C3 position.

-

Nucleophilic Additions : The α,β-unsaturated carbonyl system in the pyran ring allows 1,4-addition reactions with Grignard reagents or amines .

Key Functional Group Interactions:

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Quinolinone NH | Base-catalyzed deprotonation | Formation of sodium enolate |

| Pyran ring carbonyl | Nucleophilic attack (e.g., hydride donors) | Reduction to dihydro derivative |

| α,β-Unsaturated system | Conjugate addition | Michael addition with amines |

Natural Occurrence vs. Synthetic Modifications

This compound occurs naturally in Zanthoxylum species but is typically synthesized to explore derivatives:

Applications De Recherche Scientifique

Antimicrobial Activity

N-Methylflindersine has demonstrated significant antimicrobial properties against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits an MIC of 125 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, and Micrococcus luteus . This suggests its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

- Comparative Efficacy : In studies comparing various flindersine derivatives, this compound showed comparable activity to other derivatives, indicating that the presence of the N-methyl group may enhance its antimicrobial efficacy .

Antiviral Properties

This compound has been identified as a potent inhibitor of the Hepatitis C virus (HCV).

- Mechanism of Action : It functions through post-entry inhibition, effectively decreasing the expression of HCV NS3 protein in infected cells. The compound exhibited an IC50 value of 3.8 μg/mL, highlighting its strong antiviral potential .

- Research Implications : Given the global burden of HCV infections and the limitations of current antiviral therapies, this compound presents a promising candidate for further development as an alternative or complementary treatment .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of this compound, which are crucial for mitigating oxidative stress in biological systems.

- Cellular Protection : The compound's antioxidant properties contribute to its potential role in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

- In Vitro Studies : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cells, although further investigation is required to fully understand its mechanisms and efficacy in clinical settings .

Thrombolytic Activity

Recent studies have also explored the thrombolytic potential of this compound.

- Research Findings : The compound has shown promise in dissolving blood clots, which could have significant implications for treating conditions like thrombosis .

Summary Table of Applications

Case Studies and Research Insights

- Antimicrobial Study : A comparative study on flindersine derivatives revealed that this compound's presence of an N-methyl group significantly contributes to its antimicrobial activity against resistant strains like MRSA .

- HCV Inhibition Research : A study focusing on the alkaloids from Melicope latifolia demonstrated that this compound effectively reduced HCV NS3 protein levels, supporting its potential as an antiviral agent .

- Cytotoxicity Evaluation : Initial findings indicate that this compound exhibits selective cytotoxic effects on specific cancer cell lines, warranting further exploration into its therapeutic applications in oncology .

Mécanisme D'action

N-Methylflindersine exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Composés similaires:

Flindersine: Le composé parent, qui n'a pas le groupe méthyle.

Méthylevodionol: Un autre dérivé méthylé avec des activités biologiques similaires.

Isopimpinellin: Un composé apparenté présentant une activité anti-VHC modérée.

Unicité: La N-Méthylflindersine est unique en raison de sa méthylation spécifique, qui améliore ses activités biologiques par rapport à son composé parent, la flindersine. Sa capacité à inhiber l'expression de la protéine NS3 et la production d'oxyde nitrique en fait un candidat prometteur pour des recherches plus approfondies sur les thérapies antivirales et neuroprotectrices.

Activité Biologique

N-Methylflindersine is an alkaloid derived from the plant Melicope latifolia, which has garnered attention for its diverse biological activities, particularly its antimicrobial and antiviral properties. This article synthesizes current research findings, including case studies and data tables, to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of quinoline alkaloids. Its chemical structure contributes to its biological activity, particularly through modifications such as the presence of the N-methyl group which enhances its efficacy against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The following table summarizes MIC values against various strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 125 |

| Staphylococcus aureus | 125 |

| Micrococcus luteus | 125 |

| Escherichia coli | >1000 |

| Bacillus subtilis | >1000 |

These results indicate that this compound is particularly effective against MRSA and other Gram-positive bacteria, while showing limited activity against Gram-negative bacteria .

Antiviral Activity

Recent studies have highlighted the anti-HCV (Hepatitis C Virus) activity of this compound. In vitro assays using Huh7it-1 and JFH1 cell lines demonstrated that this compound exhibits post-entry inhibition of HCV, significantly reducing NS3 protein expression. The IC50 value for this activity was found to be 3.8 µg/mL, indicating potent antiviral properties .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study evaluated various flindersine derivatives, including this compound. It was found that the presence of an N-methyl group significantly enhanced bioactivity compared to other derivatives lacking this modification. The study reported consistent MIC values of 125 µg/mL against MRSA and other pathogens .

- Antiviral Mechanism Investigation : A detailed investigation into the mechanism of action revealed that this compound interferes with HCV replication post-entry, highlighting its potential as a therapeutic agent in treating hepatitis infections .

- Phytochemical Screening : Phytochemical analyses have identified this compound as one of the most active compounds extracted from Melicope latifolia, reinforcing its significance in natural product research aimed at discovering new antimicrobial and antiviral agents .

Propriétés

IUPAC Name |

2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-15(2)9-8-11-13(18-15)10-6-4-5-7-12(10)16(3)14(11)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZFGBNKPOVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198374 | |

| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50333-13-6 | |

| Record name | N-Methylflindersine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50333-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydro-2,2,6-trimethyl-5H-pyrano(3,2-c)quinolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050333136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50333-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIHYDRO-2,2,6-TRIMETHYL-5H-PYRANO(3,2-C)QUINOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN569UDJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.